molecular formula C14H14N2O5S B4880927 N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B4880927
M. Wt: 322.34 g/mol
InChI Key: IELVKTHXVAQOKO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBS is a sulfonamide derivative that has been extensively studied for its biological activities and therapeutic potential.

Scientific Research Applications

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its biological activities and therapeutic potential. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, anti-microbial, and anti-viral activities. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models of inflammation. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to exhibit anti-microbial and anti-viral activities against various pathogens.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is also relatively inexpensive compared to other sulfonamide derivatives. However, N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has several potential future directions for research. One possible direction is to investigate its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to selectively bind to certain proteins that are overexpressed in these diseases, which could make it a useful diagnostic tool. Another possible direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to exhibit anti-tumor and anti-inflammatory activities, which could make it a promising therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide and its potential applications in various fields.

Synthesis Methods

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process starting from 2-methoxyaniline. The first step involves the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline. This is followed by the sulfonation of 2-methoxy-4-nitroaniline to form N-(2-methoxy-4-nitrophenyl)sulfonamide. Finally, N-(2-methoxy-4-nitrophenyl)sulfonamide is reduced to N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide using sodium dithionite. The overall reaction scheme for the synthesis of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is shown below:

properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-7-8-11(9-13(10)16(17)18)22(19,20)15-12-5-3-4-6-14(12)21-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVKTHXVAQOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

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